Tertiary vs. Secondary Amide: N-Methyl Substitution Eliminates a Hydrogen-Bond Donor
The target compound contains an N-methyl group, making it a tertiary amide. The closest commercially cataloged analog, 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide (CAS 1795293-55-8), is a secondary amide that possesses one additional hydrogen-bond donor (N–H). In the Cbl-b inhibitor patent space, the N-methyl substitution is a common feature among high-potency examples, suggesting it is a key pharmacophore element [1]. No direct head-to-head biochemical comparison between the two compounds has been published, but the structural difference is expected to influence permeability (reduced HBD count), metabolic N-demethylation liability, and target binding conformation.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 0 HBD |
| Comparator Or Baseline | 4-chloro-N-(1-cyanocyclobutyl)-2-ethoxybenzamide (CAS 1795293-55-8): 1 HBD |
| Quantified Difference | ΔHBD = −1 |
| Conditions | Structural comparison based on IUPAC name and SMILES |
Why This Matters
Reducing hydrogen-bond donor count is a well-established strategy to improve passive membrane permeability and oral bioavailability, making the tertiary amide a preferred scaffold for cell-based Cbl-b inhibitor screening.
- [1] US11530229B2 – Cyano cyclobutyl compounds for CBL-B inhibition and uses thereof. Filed 2020-05-15. Assignee: Nimbus Saturn, Inc. View Source
